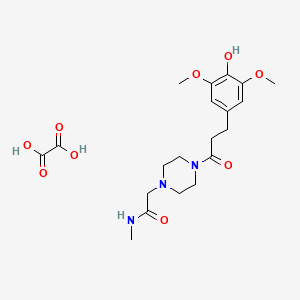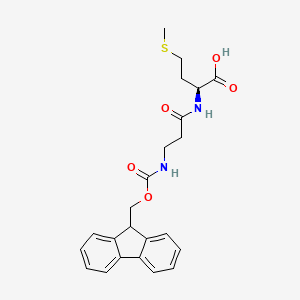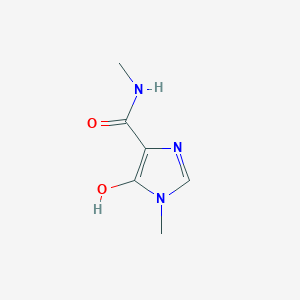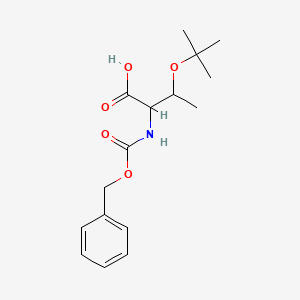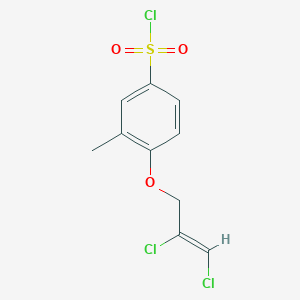![molecular formula C7H3F2NO2 B12819317 4,6-Difluorobenzo[d]oxazol-2(3H)-one CAS No. 1341868-57-2](/img/structure/B12819317.png)
4,6-Difluorobenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzene ring fused with an oxazole ring The molecular formula of this compound is C7H3F2NO2, and it has a molecular weight of 17110 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluorobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-difluoro-2-nitrophenol with a suitable amine under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluorobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4,6-Difluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Difluorobenzo[d]oxazol-2(3H)-one is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular pathways and targets involved can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
4,6-Dichlorobenzo[d]oxazol-2(3H)-one: Similar structure but with chlorine atoms instead of fluorine.
4,6-Dibromobenzo[d]oxazol-2(3H)-one: Similar structure but with bromine atoms instead of fluorine.
4,6-Diiodobenzo[d]oxazol-2(3H)-one: Similar structure but with iodine atoms instead of fluorine.
Comparison: 4,6-Difluorobenzo[d]oxazol-2(3H)-one is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms are highly electronegative, leading to increased stability and reactivity. This makes this compound particularly valuable in applications where these properties are advantageous, such as in pharmaceuticals and materials science.
Properties
CAS No. |
1341868-57-2 |
|---|---|
Molecular Formula |
C7H3F2NO2 |
Molecular Weight |
171.10 g/mol |
IUPAC Name |
4,6-difluoro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3F2NO2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) |
InChI Key |
OZPHZGZNOKFGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=O)N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


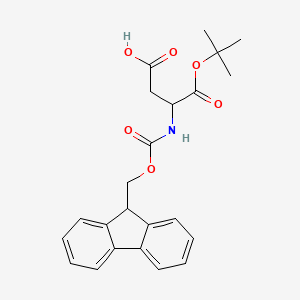
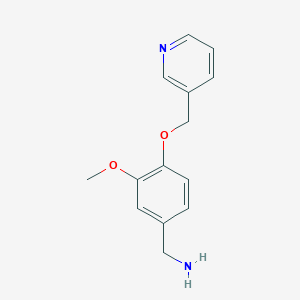
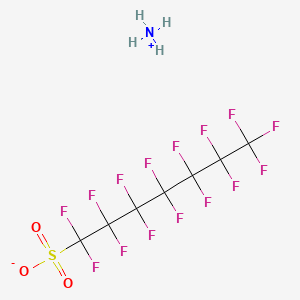
![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
![Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B12819274.png)
![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
![3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12819288.png)
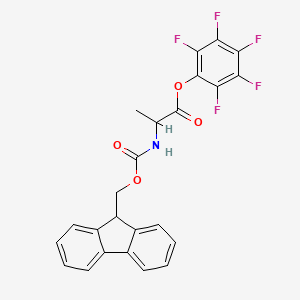
![(1R)-2-{3-[(E)-2-(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)ethenyl]-1H-indazol-6-yl}-1-(3-methoxyphenyl)cyclopropane-1-carbaldehyde](/img/structure/B12819290.png)
